5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

This halogenated 7-azaindole derivative is a critical building block for kinase inhibitor SAR with a privileged pyrrolo[2,3-b]pyridine core. The unique 5‑bromo‑4‑trifluoromethyl pattern—unlike 4‑Cl or 4‑Me analogs—imparts distinct electronic/steric effects and a calculated LogP of 3.34, ideal for passive permeability and hydrophobic target engagement (e.g., FGFR, CNS ATP‑binding sites). Procuring this specific scaffold aligns early physicochemical profiles with CNS drug‑like requirements, mitigating late‑stage ADME failure risks. Available in ≥98% purity for rapid focused library synthesis.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 1092579-98-0
Cat. No. B6327086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1092579-98-0
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C(=C21)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2/c9-5-3-14-7-4(1-2-13-7)6(5)8(10,11)12/h1-3H,(H,13,14)
InChIKeyRHITWRBPIJOTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1092579-98-0): A Key Azaindole Scaffold for Kinase-Targeted Drug Discovery


5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated 7-azaindole derivative serving as a critical building block in medicinal chemistry. Its pyrrolo[2,3-b]pyridine core is a privileged structure in numerous kinase inhibitors and other therapeutic agents . The presence of both a bromine atom and a trifluoromethyl group on the scaffold provides distinct synthetic handles for diversification via cross-coupling reactions and imparts unique electronic and steric properties that influence biological activity and drug-likeness .

Why Substituting 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with Other Azaindoles Can Derail Your Project


The precise substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core is a major determinant of biological activity and physicochemical behavior. Simple substitution of the 5-bromo-4-trifluoromethyl variant with other commercially available analogs (e.g., those with 4-chloro, 4-methyl, or unsubstituted cores) can lead to significant and unpredictable changes in potency, selectivity, metabolic stability, and synthetic tractability [1]. The unique combination of the electron-withdrawing trifluoromethyl group and the versatile bromine handle creates a distinct profile that cannot be replicated by its closest structural neighbors, making this specific compound a non-fungible asset in a well-designed medicinal chemistry campaign .

Quantitative Differentiation of 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1092579-98-0) from Key Analogs


Superior Lipophilicity (LogP) Driven by the 4-CF3 Group

The trifluoromethyl group at the 4-position dramatically increases lipophilicity compared to other 4-substituents. The predicted LogP for 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is 3.34, a value characteristic of a more lipophilic molecule that may exhibit enhanced membrane permeability or altered binding to hydrophobic protein pockets .

Medicinal Chemistry Drug Design Physicochemical Properties

Moderate Polar Surface Area (PSA) for Balanced Permeability

The target compound has a predicted Polar Surface Area (PSA) of 28.68 Ų . This value falls within the optimal range (typically <90 Ų for oral drugs) for good membrane permeability. This is a consequence of the specific 5-bromo-4-CF3 substitution, which maintains a moderate PSA despite the presence of the heterocyclic core.

ADME Pharmacokinetics Physicochemical Properties

Essential Bromine Handle Enables Targeted Diversification via Cross-Coupling

The presence of the bromine atom at the 5-position is a critical synthetic handle that enables efficient Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . This allows for the rapid exploration of chemical space at the 5-position to optimize potency and selectivity. Analogs lacking this halogen (e.g., 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) would require de novo synthetic routes for similar diversification, significantly increasing time and resource expenditure.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Recommended Application Scenarios for 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Based on Comparative Evidence


As a Superior Lipophilic Core for CNS or Kinase-Targeted Libraries

Given its high predicted LogP of 3.34 and moderate PSA of 28.68 Ų , this compound is a superior starting point for designing libraries that require passive membrane permeability or target engagement with hydrophobic protein pockets, such as those found in the central nervous system (CNS) or the ATP-binding sites of many kinases. Procuring this specific scaffold, rather than a more polar analog, aligns the initial physicochemical profile of a project with the requirements for crossing biological barriers.

As a Key Intermediate in the Synthesis of Diversified FGFR and Related Kinase Inhibitors

The 7-azaindole core is a known scaffold for kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family, where related compounds have demonstrated potent IC50 values in the low nanomolar range [1]. The bromine atom at the 5-position provides a strategic point for diversification to optimize potency, selectivity, and ADME properties . Procuring this intermediate enables the rapid synthesis of focused libraries for structure-activity relationship (SAR) studies, directly building on established kinase inhibitor pharmacophores.

As a Rational Starting Point for Hit-to-Lead Optimization Requiring Balanced Physicochemical Properties

The compound's predicted properties (LogP 3.34, PSA 28.68 Ų) suggest a favorable balance between lipophilicity and polarity, a key consideration in early-stage drug discovery. This profile makes it an attractive starting point for hit-to-lead campaigns where achieving both target potency and desirable drug-like properties is paramount. By selecting this specific intermediate, medicinal chemistry teams can avoid the common pitfall of optimizing potency at the expense of physicochemical properties, thereby reducing the risk of late-stage failure due to poor ADME.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.